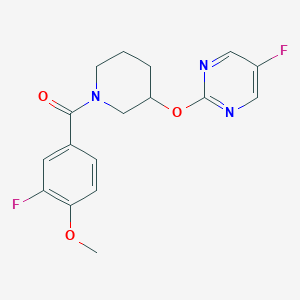
(3-Fluoro-4-methoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4-methoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17F2N3O3 and its molecular weight is 349.338. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-4-methoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-4-methoxyphenyl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
The presence of the 3-fluoro-4-methoxyphenyl moiety has been associated with significant pharmacological activities. Research indicates that derivatives of this moiety, such as 1,3,4-oxadiazole compounds, exhibit pronounced antimicrobial properties . This suggests that our compound could be synthesized into derivatives that serve as potent antimicrobial agents, potentially offering new treatments for bacterial and fungal infections.
Antioxidant Activity
Oxidative stress is a factor in many chronic diseases, and antioxidants play a crucial role in mitigating this stress. Compounds with a 3-fluoro-4-methoxyphenyl group have shown potent antioxidant activity in vitro . Therefore, derivatives of our compound could be explored for their efficacy in preventing or reducing oxidative damage in biological systems.
Synthesis of Chalcone Derivatives
Chalcones are α, β-unsaturated ketones that are used as active pharmaceutical ingredients (APIs) and fluorescent dyes. The related compound 3′-Fluoro-4′-methoxyacetophenone is utilized to prepare chalcone derivatives through aldol condensation . Our compound could similarly be employed as a precursor in the synthesis of various chalcone derivatives with potential applications in drug discovery and biochemistry research.
Anti-inflammatory Drug Precursor
Pyrazole derivatives, such as celecoxib, an anti-inflammatory drug, are synthesized from chalcones, which in turn can be derived from compounds like 3′-Fluoro-4′-methoxyacetophenone . By extension, our compound could be a key intermediate in the synthesis of new anti-inflammatory medications.
Mannich Reaction Component
The Mannich reaction is a method for producing β-amino-carbonyl compounds, also known as Mannich bases, which have various pharmaceutical applications3′-Fluoro-4′-methoxyacetophenone is a known component in this reaction . Given the structural similarities, our compound could also be used in the Mannich reaction to create novel Mannich bases.
Crystallography and Structural Analysis
Compounds with distinctive fluorinated phenyl groups are often used in crystallography to determine molecular structures. While specific studies on our compound were not found, related compounds have been crystallized and analyzed using X-ray crystallography . This implies that our compound could be valuable in structural analysis and the study of molecular interactions.
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c1-24-15-5-4-11(7-14(15)19)16(23)22-6-2-3-13(10-22)25-17-20-8-12(18)9-21-17/h4-5,7-9,13H,2-3,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAORDTRKYRMVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

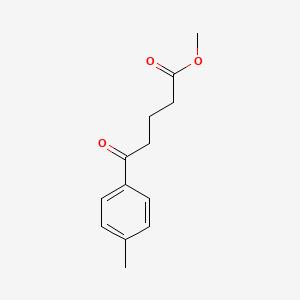
![2-(4-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951998.png)
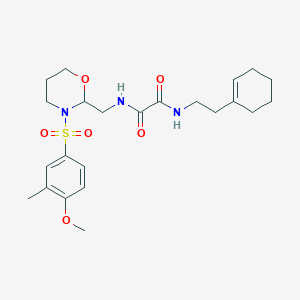
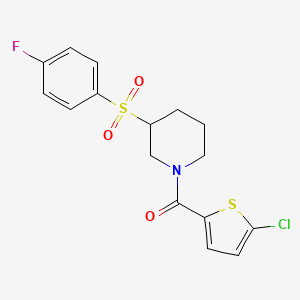

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2952003.png)
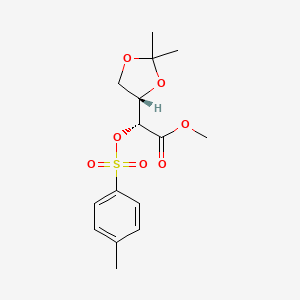
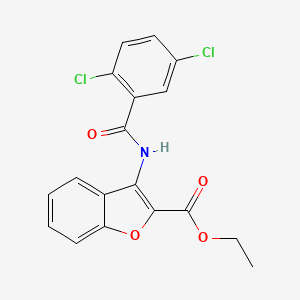
![3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2952009.png)
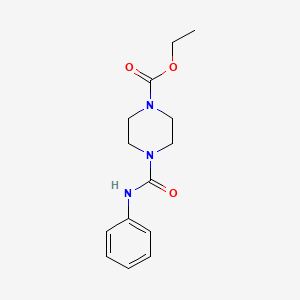
![Ethyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B2952012.png)


